molecular formula C₂₀H₂₅D₅O₂ B1146658 3β,5α-Tetrahydronorethisterone-d5 CAS No. 122605-89-4

3β,5α-Tetrahydronorethisterone-d5

Cat. No.: B1146658
CAS No.: 122605-89-4
M. Wt: 307.48
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Description

3β,5α-Tetrahydronorethisterone-d5, with CAS RN 122605-89-4 and molecular formula C20H25D5O2 (molecular weight 307.48 g/mol), is a deuterium-labeled isotopologue of a key reduced metabolite of the progestin norethisterone (norethindrone) . This compound is specifically designed for use as an internal standard in quantitative bioanalytical methods such as LC-MS/MS, ensuring accurate and precise measurement of the native metabolite in complex biological matrices during pharmacokinetic and metabolism studies. In pharmacological research, 3β,5α-Tetrahydronorethisterone is identified as a metabolite that acts on the progesterone receptor and functions as an estrogen receptor agonist in osteoblastic cells, indicating potential for research in bone biology . It has also been documented to possess novel nongenomic, endothelium-independent vasorelaxing effects, making it a compound of interest for cardiovascular studies . Relative binding affinity data show that this tetrahydronorethisterone metabolite has minimal binding to the progesterone and androgen receptors, a distinct profile from its parent compound . This high-quality stable isotope is supplied with comprehensive analytical data, including Certificate of Analysis (CoA), 1H-NMR, and Mass Spectrometry to guarantee its identity, chemical purity, and isotopic enrichment . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Proper storage conditions of 2-8°C in a refrigerator are recommended to maintain stability .

Properties

CAS No.

122605-89-4

Molecular Formula

C₂₀H₂₅D₅O₂

Molecular Weight

307.48

Synonyms

(3β,5α,17α)-19-Norpregn-20-yne-3,17-diol;  19-Nor-5α,17α-pregn-20-yne-3β,17-diol-d5;  17α-Ethynyl-5α-estrane-3α,17β-diol-d5;  17α-Ethynyl-5α-oestrane-3β,17β-diol-d5; 

Origin of Product

United States

Foundational & Exploratory

Metabolic Pathways of Norethisterone to 3β,5α-Tetrahydro Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Switch"

Norethisterone (NET) is a cornerstone synthetic progestin used in contraception and hormone replacement therapy (HRT).[1][2][3] While NET itself is a potent progesterone receptor (PR) agonist with weak androgenic activity, its metabolism is not merely a clearance mechanism.[4] It represents a pharmacological switch .[4]

The conversion of NET to 3β,5α-tetrahydro-norethisterone (3β,5α-TH-NET) fundamentally alters the steroid's profile from a progestogen to a potent estrogen receptor (ER) agonist .[4] This guide details the enzymatic cascade—governed by 5α-reductase and Aldo-Keto Reductases (AKR1C)—that drives this transformation, providing the protocols necessary to isolate, quantify, and validate these metabolites in drug development.[4]

Part 1: Mechanistic Pathway Analysis[4]

The metabolic reduction of NET occurs in the A-ring.[1][5][6] Unlike natural progesterone, the presence of the 17α-ethinyl group does not prevent A-ring reduction, but it does influence the stereochemical preference of the enzymes involved.[4]

The Two-Step Enzymatic Cascade

The pathway to 3β,5α-TH-NET is a sequential reduction requiring two distinct enzyme families.[4]

Step 1: Irreversible A-Ring Saturation (The Gateway)
  • Substrate: Norethisterone (Δ4-3-ketosteroid).[4][7]

  • Enzyme: 5α-Reductase (SRD5A1 / SRD5A2) .[4]

  • Reaction: NADPH-dependent reduction of the Δ4,5 double bond.[4]

  • Product: 5α-Dihydro-norethisterone (5α-DH-NET) .[4][6][8][9]

  • Significance: This step is rate-limiting and irreversible. It removes the planar nature of the A-ring, converting it to a chair conformation.[4] Crucially, NET itself is a poor substrate for downstream hydroxysteroid dehydrogenases; it must be 5α-reduced first to become a viable substrate for the AKR1C family [1].[4]

Step 2: Stereoselective 3-Keto Reduction[4]
  • Substrate: 5α-DH-NET.[4][6][8][9]

  • Enzyme: Aldo-Keto Reductase 1C (AKR1C) family , specifically AKR1C1 (20α-HSD) and AKR1C3 (17β-HSD type 5), which possess 3β-hydroxysteroid dehydrogenase activity.[4]

  • Reaction: Reduction of the C3 ketone to a hydroxyl group.[2][4]

  • Product: 3β,5α-Tetrahydro-norethisterone (3β,5α-TH-NET) .[4][8]

  • Stereochemistry: The orientation of the hydroxyl group at C3 is critical.[4] While AKR1C4 typically produces 3α-isomers, AKR1C1 and AKR1C2 in human tissues favor the production of 3β-isomers for certain substrates, though this is highly tissue-dependent (e.g., liver vs. osteoblasts) [2][3].[4]

Pathway Visualization

The following diagram illustrates the reductive cascade and the divergence between 3α and 3β pathways.

NET_Metabolism cluster_enzymes Enzymatic Steps NET Norethisterone (NET) (Progestogenic/Androgenic) DH_NET 5α-Dihydro-NET (5α-DH-NET) NET->DH_NET Reduction of Δ4 TH_NET_3b 3β,5α-Tetrahydro-NET (Estrogenic) DH_NET->TH_NET_3b 3-Keto Reduction (β-face) TH_NET_3a 3α,5α-Tetrahydro-NET (Weak Estrogenic) DH_NET->TH_NET_3a 3-Keto Reduction (α-face) SRD5A 5α-Reductase (SRD5A1/2) AKR_3b AKR1C1 / AKR1C3 (3β-HSD Activity) AKR_3a AKR1C4 / AKR1C2 (3α-HSD Activity)

Figure 1: The reductive metabolic pathway of Norethisterone showing the divergence of tetrahydro-metabolites.[4]

Part 2: Pharmacological Implications (The "Why")

Understanding this pathway is critical for drug development because the metabolites possess a receptor binding profile distinct from the parent drug.[4]

Receptor Selectivity Shift
CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Estrogen Receptor (ERα/β)Clinical Effect
Norethisterone (Parent) High Affinity (Agonist)Moderate Affinity (Weak Agonist)Negligible AffinityContraception, Endometrial protection
5α-DH-NET Moderate AffinityModerate AffinityLow AffinityModified progestogenic effect
3β,5α-TH-NET Loss of Affinity Loss of Affinity High Affinity (Agonist) Estrogenic effects (e.g., bone density preservation)
Clinical Relevance[4][7]
  • Bone Health: In osteoblasts, NET is locally converted to 3β,5α-TH-NET, which binds ERs to promote osteoblast proliferation.[4] This explains why NET can preserve bone mineral density despite being a progestin [2].[4]

  • Breast Cancer Risks: The intracrine conversion in breast tissue (T-47D cells) suggests that NET can exert estrogenic proliferation signals via its metabolites, a critical consideration for HRT safety profiles [4].[4]

Part 3: Experimental Protocols

To study this pathway, researchers must use systems that can differentiate stereoisomers.[4] Standard immunoassays are insufficient due to cross-reactivity; LC-MS/MS is the gold standard .[4]

In Vitro Incubation Protocol

Objective: Generate and isolate 3β,5α-TH-NET from NET using liver microsomes or recombinant enzymes.[4]

Reagents:

  • Substrate: Norethisterone (10 µM final).[4]

  • Enzyme Source: Human Liver Microsomes (HLM) or Recombinant AKR1C1/SRD5A1.[4]

  • Cofactor: NADPH (1 mM regenerating system).[4]

  • Inhibitors (Controls): Finasteride (5α-reductase inhibitor), Indomethacin (AKR1C inhibitor).[4]

Workflow:

  • Pre-incubation: Mix 0.5 mg/mL microsomal protein with 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system.

  • Reaction: Incubate for 30–60 minutes.

    • Note: 5α-reduction is time-dependent.[4] Longer incubations favor the accumulation of tetrahydro-metabolites.[4]

  • Termination: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Norethisterone-d6).

  • Extraction: Centrifuge at 10,000 x g for 10 mins. Collect supernatant for LC-MS.

LC-MS/MS Analytical Method

The separation of 3α,5α-TH-NET and 3β,5α-TH-NET is challenging due to identical mass.[4] Chromatographic resolution is required.[4][10]

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+).[4]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[4]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[4][9]

    • B: Acetonitrile + 0.1% Formic Acid.[4][9]

  • Gradient: 30% B to 70% B over 8 minutes (slow gradient essential for isomer separation).

MRM Transitions (Positive Mode ESI):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Norethisterone 299.2 109.1 30
5α-DH-NET 301.2 109.1 28
3β,5α-TH-NET 303.2 109.1 25

| 3α,5α-TH-NET | 303.2 | 109.1 | 25 |[4]

Technical Note: The 3α and 3β isomers will have distinct retention times.[4] Authentic standards must be run to establish retention time (RT). Typically, the 3α-isomer elutes slightly earlier than the 3β-isomer on C18 columns due to intramolecular hydrogen bonding differences [5].[4]

Part 4: Validation & Quality Control[4]

To ensure scientific integrity (E-E-A-T), every experiment must include specific controls to validate the pathway.

Enzymatic Validation
  • Finasteride Blockade: Co-incubation with Finasteride (1 µM) should abolish the formation of both 5α-DH-NET and 3β,5α-TH-NET.[4] If TH-NET persists, check for 5β-reductase activity (unlikely for this specific isomer) or contamination.[4]

  • AKR Inhibition: Use Indomethacin or Flufenamic acid to inhibit AKR1C enzymes.[4] This should result in the accumulation of 5α-DH-NET and a decrease in tetrahydro-metabolites.[4]

Data Interpretation

When analyzing results, calculate the Metabolic Ratio :



A high ratio in osteoblast or breast tissue samples indicates high local estrogenic potential.[4]

References

  • Jin, Y., et al. (2012).[3][4] Metabolism of the synthetic progestogen norethynodrel by human ketosteroid reductases of the aldo-keto reductase superfamily. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Mendoza-Rodríguez, C. A., et al. (2009).[4] Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Penning, T. M., et al. (2000).[4][11] Human 3alpha-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily: functional plasticity and tissue distribution. Biochemical Journal. Link

  • Pasapera, A. M., et al. (2002).[4] Norethisterone is bioconverted to oestrogenic compounds that activate both the oestrogen receptor alpha and oestrogen receptor beta in vitro.[4][5] European Journal of Pharmacology. Link

  • BenchChem Application Note. (2025).[1][4][9][10][12] A Highly Sensitive LC-MS/MS Protocol for the Detection of Norethisterone Enanthate Metabolites. Link

Sources

Technical Guide: 3β,5α-Tetrahydronorethisterone-d5 Stable Isotope Labeled Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3β,5α-Tetrahydronorethisterone-d5 stable isotope labeled standards Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, DMPK Professionals[1]

Executive Summary

In the rigorous field of steroid bioanalysis and anti-doping control, 3β,5α-Tetrahydronorethisterone-d5 (3β,5α-THNE-d5) serves as a critical internal standard (IS).[1] As a specific reduced metabolite of the synthetic progestin Norethisterone (NET), the 3β,5α-isomer possesses unique pharmacological properties, including significant estrogen receptor (ER) affinity, distinguishing it from its 3α-counterparts.[1]

This guide provides a comprehensive technical overview of the 3β,5α-THNE-d5 standard, detailing its physicochemical properties, metabolic significance, and application in regulated LC-MS/MS workflows.[1] It emphasizes the necessity of using stable isotope dilution assays (SIDA) to compensate for matrix effects and ionization variability in complex biological matrices like plasma and urine.

Chemical Identity and Properties

Nomenclature and Structure

The analyte is a deuterated form of 3β,5α-Tetrahydronorethisterone, a Phase I metabolite of Norethisterone. The "d5" label typically indicates the replacement of five hydrogen atoms with deuterium, providing a mass shift sufficient to avoid isotopic interference (cross-talk) with the unlabeled analyte.

FeatureSpecification
Chemical Name 3β,5α-Tetrahydronorethisterone-d5
Synonyms (3β,5α,17α)-19-Norpregn-20-yne-3,17-diol-d5; 17α-Ethynyl-5α-estrane-3β,17β-diol-d5
Parent Drug Norethisterone (Norethindrone)
Molecular Formula C₂₀H₂₅D₅O₂
Molecular Weight ~307.48 g/mol (varies by specific isotope enrichment)
Unlabeled CAS 6424-05-1
Stereochemistry 3β-hydroxyl, 5α-hydrogen (Trans A/B ring junction)
Physicochemical Characteristics
  • Solubility: Lipophilic.[1] Soluble in organic solvents (Methanol, Acetonitrile, DMSO).[1] Poorly soluble in water.[1]

  • pKa: The hydroxyl groups are non-ionizable in the physiological pH range, but the ethynyl group makes the molecule slightly acidic (pKa ~13).

  • Stability: Stable in solid form at -20°C. Solutions in methanol are stable but should be protected from light and evaporation.[1]

Metabolic Context & Significance

Understanding the formation of 3β,5α-THNE is essential for interpreting pharmacokinetic data.[1][2] Norethisterone undergoes extensive hepatic metabolism.[1] The primary pathway involves the reduction of the Δ4 double bond and the C3 ketone.[3]

The Reductive Pathway
  • 5α-Reductase: Reduces the Δ4 double bond of Norethisterone to form 5α-Dihydronorethisterone (5α-DHNET) .[1] This step is irreversible and determines the trans-fusion of the A/B rings.

  • 3β-Hydroxysteroid Dehydrogenase (3β-HSD): Reduces the C3 ketone of 5α-DHNET to a hydroxyl group in the β-orientation.[1]

Pharmacological Relevance

Unlike the 3α,5α-isomer (which is often the major urinary metabolite), the 3β,5α-isomer retains significant biological activity.[1][3] It has been shown to bind to the Estrogen Receptor (ER) with higher affinity than the parent drug, contributing to the "estrogenic" side effects or therapeutic benefits (e.g., bone density maintenance) of Norethisterone therapy.

Metabolic Pathway Diagram

MetabolicPathway NET Norethisterone (Parent Drug) DHNET 5α-Dihydronorethisterone (5α-DHNET) NET->DHNET 5α-Reductase (Liver/Skin) THNET_3b5a 3β,5α-Tetrahydronorethisterone (Target Analyte) DHNET->THNET_3b5a 3β-HSD (Reduction) THNET_3a5a 3α,5α-Tetrahydronorethisterone (Isomeric Metabolite) DHNET->THNET_3a5a 3α-HSD

Figure 1: Reductive metabolic pathway of Norethisterone leading to the formation of the 3β,5α-metabolite.[1][4][5]

Analytical Applications: LC-MS/MS Protocol

The quantification of 3β,5α-THNE in biological matrices requires high sensitivity and specificity, achieved via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] The d5-labeled standard is mandatory to correct for ion suppression and recovery losses.

Internal Standard (IS) Role
  • Carrier Effect: In trace analysis, the IS acts as a carrier, preventing adsorption of the analyte to glass and plastic surfaces.

  • Co-elution: The d5-analog co-elutes (or elutes very closely) with the analyte, experiencing the exact same matrix effects at the electrospray ionization (ESI) source.[1]

Sample Preparation (Solid Phase Extraction)

Given the lipophilicity of the compound, Solid Phase Extraction (SPE) is preferred over Liquid-Liquid Extraction (LLE) for cleaner extracts and automation potential.[1]

Protocol Step-by-Step:

  • Aliquot: Transfer 200 µL of plasma/urine to a 96-well plate.

  • IS Spike: Add 20 µL of 3β,5α-THNE-d5 working solution (e.g., 50 ng/mL in MeOH). Vortex.

  • Pre-treatment: Dilute with 200 µL of 0.1% Formic Acid in water to disrupt protein binding.[1]

  • Conditioning: Condition SPE plate (e.g., HLB or C18) with MeOH followed by Water.[1]

  • Loading: Load the pre-treated sample.

  • Washing: Wash with 5% MeOH in Water (removes salts/proteins) followed by 20% Acetonitrile (removes phospholipids).[1]

  • Elution: Elute with 100% Methanol or Acetonitrile.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in Mobile Phase (50:50 MeOH:H₂O).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1] High efficiency is required to separate the 3β,5α isomer from the 3α,5α isomer.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (or Ammonium Fluoride for negative mode sensitivity).[1]

    • B: Methanol or Acetonitrile.[1]

  • Ionization: ESI Positive Mode (Protonation [M+H]⁺) is standard, though ESI Negative is possible if using Ammonium Fluoride.[1]

  • MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3β,5α-THNE 303.2 ([M+H]⁺)285.2 (H₂O loss)15
267.2 (2x H₂O loss)25
3β,5α-THNE-d5 308.2 ([M+H]⁺)290.2 (H₂O loss)15

Note: The mass shift of +5 Da is maintained in the fragments (loss of water does not remove the d5 label if it is on the ring structure).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike IS: 3β,5α-THNE-d5 Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE LC UPLC Separation (Isomer Resolution) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio) MS->Data

Figure 2: Step-by-step bioanalytical workflow for the quantification of 3β,5α-THNE.

Isomer Separation & Selectivity

A critical challenge in this assay is distinguishing the 3β,5α isomer from the 3α,5α , 3α,5β , and 3β,5β isomers.[1] These stereoisomers have identical masses (isobaric).[1]

  • Chromatographic Resolution: A generic gradient may not suffice.[1] Use a slower gradient slope (e.g., 40% to 70% B over 10 minutes) or a specialized steroid column (e.g., Phenyl-Hexyl) to leverage pi-pi interactions with the ethynyl group.[1]

  • Validation: You must inject individual standards of all four isomers during method development to confirm that the peak quantified is strictly the 3β,5α form.

Stability and Handling

  • Storage: Store the neat powder at -20°C or -80°C.

  • Stock Solutions: Prepare primary stocks in Methanol (1 mg/mL). These are stable for up to 12 months at -20°C.

  • Deuterium Exchange: Avoid acidic conditions at high temperatures for prolonged periods, although ring-labeled deuteriums are generally stable.[1] The ethynyl proton is exchangeable but the d5 label is typically on the steroid skeleton (non-exchangeable).

References

  • Metabolism of Norethisterone

    • Title: Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta.[6][4]

    • Source: PubMed / National Institutes of Health (NIH).[1]

    • URL:[Link]

  • Pharmacological Activity of Metabolites

    • Title: Estrogenic Actions of Norethisterone and Its A-ring Reduced Metabolites.[3][7]

    • Source: PubMed.[1]

    • URL:[Link]

  • Analytical Method (LC-MS/MS)

    • Title: A Highly Sensitive LC-MS/MS Protocol for the Detection of Norethisterone Enanthate Metabolites.[2]

    • Source: BenchChem Application Notes.[1]

  • Chemical Properties & Structure

    • Title: 3β,5α-Tetrahydronorethisterone (CID 156613776).[1]

    • Source: PubChem.[1]

    • URL:[Link][1]

  • Doping Control Applications

    • Title: Metabolic conversion of oral norethisterone to urinary 19-norandrosterone.[1][8]

    • Source: Steroids (via PubMed).[1]

    • URL:[Link]

Sources

Technical Guide: The Role of 3β,5α-Tetrahydronorethisterone in Estrogen Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3β,5α-Tetrahydronorethisterone (3β,5α-TH-NET) represents the critical bioactivation product responsible for the estrogenic collateral profile of the synthetic progestin Norethisterone (NET).[1] While NET itself is a potent progesterone receptor (PR) agonist with negligible direct affinity for the estrogen receptor (ER), its in vivo metabolism yields A-ring reduced isomers.[2] Among these, the 3β,5α-isomer exhibits high-affinity binding to both ERα and ERβ, functioning as a transcriptional agonist. This guide delineates the structural basis of this interaction, the metabolic kinetics governing its formation, and the validated protocols for quantifying its receptor pharmacology.

Metabolic Bioactivation & Structural Basis

The "Pro-Drug" Hypothesis

Norethisterone is structurally a 19-nortestosterone derivative.[3][4][5][6] Its primary therapeutic action is progestogenic. However, clinical observations of estrogen-like effects (e.g., maintenance of bone density, specific side-effect profiles) cannot be explained by the parent molecule, which lacks the phenolic A-ring characteristic of estradiol (E2).

The solution lies in stereospecific metabolism. The reduction of the


 double bond and the 3-ketone group transforms the molecule's geometry.
Stereochemical Pathway

The conversion occurs via two enzymatic steps:

  • 5α-Reductase: Irreversible reduction of the A/B ring junction.

  • 3β-Hydroxysteroid Dehydrogenase (3β-HSD): Reduction of the 3-ketone to a hydroxyl group.

While the 3α,5α-isomer is often the quantitatively major metabolite in hepatic and uterine tissue, it is the 3β,5α-isomer that possesses the requisite stereochemistry to mimic estradiol.

NET_Metabolism NET Norethisterone (NET) (Parent Drug) FiveAlpha 5α-Dihydro-NET (5α-NET) NET->FiveAlpha Irreversible Reduction ThreeBeta 3β,5α-Tetrahydronorethisterone (High Affinity ER Ligand) FiveAlpha->ThreeBeta Stereospecific Reduction ThreeAlpha 3α,5α-Tetrahydronorethisterone (Weak ER Ligand) FiveAlpha->ThreeAlpha Major Metabolic Route Reductase 5α-Reductase HSD 3β-HSD AKR 3α-HSD (AKR1C)

Figure 1: Metabolic pathway of Norethisterone. The 3β,5α-isomer is the specific metabolite responsible for potent estrogen receptor interaction.

Structural Mimicry: The A-Ring Geometry

The high affinity of 3β,5α-TH-NET for the ER is driven by two geometric factors that allow it to "trick" the receptor's Ligand Binding Domain (LBD):

  • Planarity: The 5α-reduction forces the A and B rings into a trans fusion, flattening the molecule. This mimics the planar aromatic ring of Estradiol.

  • 3-Hydroxyl Orientation: In the 3β-configuration, the hydroxyl group projects equatorially, aligning perfectly with the phenolic hydroxyl of Estradiol. This allows hydrogen bonding with Glu353 and Arg394 within the ER binding pocket—the critical "anchor" points for estrogen recognition.

Receptor Binding Kinetics[7]

Comparative Binding Affinity

The following data synthesizes competitive binding assays using rat uterine cytosol and human recombinant receptors. Note the drastic shift in affinity once the parent drug undergoes reduction.

Table 1: Relative Binding Affinities (RBA) and Inhibition Constants (


) 
CompoundER Subtype

(nM)

(nM)
RBA (E2 = 100)
17β-Estradiol (Control) ERα / ERβ~1.00.1 - 0.5100
Norethisterone (Parent) ERα> 10,000> 2,000< 0.01
5α-Dihydro-NET ERα> 5,000> 1,000< 0.1
3α,5α-TH-NET ERα~ 450~ 150~ 0.2
3β,5α-TH-NET ERα ~ 15 - 40 ~ 5 - 10 ~ 15 - 20
3β,5α-TH-NET ERβ ~ 20 - 50 ~ 8 - 15 ~ 10 - 15

Data Interpretation: The parent NET is essentially inactive at the ER. The 3β,5α-metabolite restores affinity to within one log order of magnitude of the natural hormone.

Selectivity Profile

Unlike some synthetic ligands that are highly selective for ERα or ERβ, 3β,5α-TH-NET acts as a non-selective ER agonist . However, transcriptional efficacy studies (luciferase reporter assays) suggest it may induce higher maximal transactivation (


) via ERα compared to ERβ in specific cell lines (e.g., HeLa or HepG2).

Experimental Protocols

To validate the presence and activity of this metabolite, a rigorous competitive binding assay is required. The following protocol is designed to prevent in vitro metabolism during the assay, ensuring the measured affinity is intrinsic to the metabolite, not a downstream product.

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the


 of 3β,5α-TH-NET against 

-17β-Estradiol.
Reagents
  • Buffer: TEDG Buffer (10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% Glycerol, pH 7.4). Note: DTT preserves receptor stability.

  • Radioligand:

    
    -17β-Estradiol (Specific Activity ~70-100 Ci/mmol).
    
  • Receptor Source: Recombinant Human ERα (rhERα) or Rat Uterine Cytosol (RUC).

  • Separation Agent: Dextran-Coated Charcoal (DCC) suspension (0.5% Norit A charcoal, 0.05% Dextran T-70).

Step-by-Step Workflow
  • Preparation:

    • Thaw receptor source on ice.[7] Dilute in TEDG buffer to achieve ~10-20% total binding of radioligand (prevents ligand depletion).

  • Incubation Setup:

    • Total Binding Tubes: Receptor +

      
      -E2 (1 nM final).
      
    • Non-Specific Binding (NSB): Receptor +

      
      -E2 + 1000-fold excess unlabeled Diethylstilbestrol (DES) or E2.
      
    • Experimental Tubes: Receptor +

      
      -E2 + 3β,5α-TH-NET (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium:

    • Incubate at 4°C for 16-18 hours .

    • Critical Control: Do not incubate at 37°C or 30°C if using crude cytosol, as intrinsic enzymes may interconvert the 3β and 3α isomers, skewing results.

  • Separation:

    • Add ice-cold DCC suspension to all tubes.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Quantification:

    • Aliquot supernatant (bound fraction) into scintillation vials.

    • Add scintillation cocktail and count (LSC).

Data Analysis

Calculate Specific Binding (


). Plot % Specific Binding vs. Log[Competitor]. Fit to a one-site competition model to derive 

.


(Cheng-Prusoff equation, where [L] is radioligand concentration and 

is the dissociation constant of E2).

Mechanism of Action Visualization

The following diagram illustrates the complete signaling cascade, from cellular entry to gene transcription.

ER_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3β,5α-TH-NET ER_Monomer ER Monomer (Inactive) Ligand->ER_Monomer Passive Diffusion HSP HSP90 Complex HSP->ER_Monomer Stabilizes Complex Ligand-ER Complex ER_Monomer->Complex Ligand Binding Displaces HSP90 Dimer ER Homodimer Complex->Dimer Translocation & Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE DNA Binding Transcription Gene Transcription (Bone, Uterus, Breast) ERE->Transcription Pol II Activation CoReg Co-Activators (SRC-1) CoReg->Dimer Recruitment

Figure 2: Mechanism of Action. 3β,5α-TH-NET binds cytosolic ER, inducing dimerization and nuclear translocation to modulate gene expression.

References

  • Larrea, F., et al. (2001). Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta. Journal of Endocrinology.

  • Pasapera, A. M., et al. (2002). Norethisterone is bioconverted to oestrogenic compounds that activate both the oestrogen receptor alpha and oestrogen receptor beta in vitro. European Journal of Pharmacology.

  • Mendoza-Rodríguez, C. A., et al. (1999).[6] The estrogenic effect of norethisterone is mediated by its A-ring reduced metabolites. Molecular and Cellular Endocrinology.

  • Schoonen, W. G., et al. (2000). Receptor binding and in vitro profiling of the progestogen norethisterone.[4] Journal of Steroid Biochemistry and Molecular Biology.[4]

  • US EPA. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays.

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Norethisterone in Human Plasma using 3β,5α-Tetrahydronorethisterone-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the accurate and precise quantification of the synthetic progestin, Norethisterone (NET), in human plasma. The method employs a stable isotope-labeled (SIL) internal standard, 3β,5α-Tetrahydronorethisterone-d5, and utilizes Solid-Phase Extraction (SPE) for sample cleanup followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis. The use of a deuterated metabolite as an internal standard is a cornerstone of this method, ensuring it compensates for variability during sample preparation and mitigates matrix effects, thus adhering to the highest standards of bioanalytical robustness required in clinical and pharmaceutical research.[1][2] This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicokinetic studies.

Introduction: The Rationale for a Metabolite-Based Internal Standard

Norethisterone (NET), also known as norethindrone, is a widely used medication in birth control pills, menopausal hormone therapy, and for treating various gynecological disorders.[3] Accurate measurement of its concentration in biological matrices is critical for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[4]

The metabolism of norethisterone is complex, primarily occurring in the liver via the reduction of its A-ring and subsequent reduction of the C3 keto group. This process yields several di- and tetrahydro- metabolites, including the 3β,5α-tetrahydronorethisterone isomer.[3][5] In quantitative bioanalysis by mass spectrometry, the "gold standard" is the use of a stable isotope-labeled internal standard (SIL-IS).[1][2] An ideal SIL-IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly throughout extraction, chromatography, and ionization.[6][7]

By using 3β,5α-Tetrahydronorethisterone-d5, a deuterated version of a major NET metabolite, we leverage an internal standard that not only mimics the parent drug but also closely represents the behavior of its key metabolic products. This approach provides superior accuracy and precision by correcting for potential analytical variability at every stage, a principle known as Isotope Dilution Mass Spectrometry (IDMS).[2] This method is designed to meet the rigorous validation requirements set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8][9]

Principle: Isotope Dilution Mass Spectrometry (IDMS)

The power of using 3β,5α-Tetrahydronorethisterone-d5 lies in the IDMS principle. A known, fixed amount of the deuterated internal standard is added to every sample, calibrator, and quality control (QC) standard at the very beginning of the sample preparation process. Because the SIL-IS and the analyte (Norethisterone) have nearly identical physicochemical properties, they experience the same losses during extraction, the same degree of ion suppression or enhancement from the biological matrix, and the same response variations in the instrument. The mass spectrometer can differentiate them based on their mass-to-charge ratio (m/z). Therefore, the ratio of the analyte's signal to the IS signal remains constant, providing a highly reliable measurement of the analyte's concentration, irrespective of analytical variations.[2]

cluster_0 Sample Preparation cluster_1 Analysis P0 Biological Sample (Plasma) P1 Add known amount of 3β,5α-Tetrahydronorethisterone-d5 (IS) P0->P1 Spiking P2 Sample Extraction (e.g., SPE) Analyte and IS experience identical losses P1->P2 A0 LC-MS/MS Analysis P2->A0 Injection A1 Detect Analyte (NET) Signal Detect IS Signal A0->A1 A2 Calculate Ratio (Analyte Signal / IS Signal) A1->A2 C0 Accurate Concentration (Corrected for variability) A2->C0 Quantification cluster_spe SPE Cartridge Steps start Start: Plasma Sample (200 µL) s1 Add IS Spiking Solution (e.g., 25 µL of 50 ng/mL IS) start->s1 s2 Vortex to Mix s1->s2 s3 Add 4% Phosphoric Acid (200 µL) to precipitate proteins s2->s3 s4 Centrifuge (e.g., 4000 rpm, 10 min) s3->s4 spe1 Condition (1 mL Methanol) spe3 Load (Supernatant from Step 4) s4->spe3 Transfer Supernatant spe2 Equilibrate (1 mL Water) spe1->spe2 spe2->spe3 spe4 Wash 1 (1 mL 5% Methanol in Water) Removes polar interferences spe3->spe4 spe5 Wash 2 (1 mL 20% Methanol in Water) Removes phospholipids spe4->spe5 spe6 Elute (1 mL 90:10 ACN:MeOH) Collects Analyte + IS spe5->spe6 s7 Evaporate Eluate to Dryness (Nitrogen stream, 40°C) spe6->s7 s8 Reconstitute (100 µL Mobile Phase A) s7->s8 end Inject into LC-MS/MS s8->end

Caption: Detailed workflow for Solid-Phase Extraction (SPE) of plasma samples.
LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Table 2: Suggested Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
LC System UPLC or HPLC system UPLC provides better resolution and faster run times.
Column C18 Reverse-Phase, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Provides good retention and peak shape for steroids.
Mobile Phase A 0.1% Formic Acid in Water (or 2 mM Ammonium Formate) Provides protons for positive ionization and aids peak shape.
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile Elutes the analyte and IS from the column.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Column Temp. 40°C Ensures reproducible retention times.
Injection Vol. 5 µL

| Gradient | Start at 30% B, ramp to 95% B over 3 min, hold 1 min, return to initial | A gradient is necessary to elute the steroids and clean the column. |

Table 3: Suggested Tandem Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
MS System Triple Quadrupole Mass Spectrometer Required for MRM quantification.
Ionization Mode Electrospray Ionization (ESI), Positive Steroids like NET ionize well in positive mode.
MRM Transition Norethisterone: Q1: 299.2 -> Q3: 241.2 (Quantifier) / 109.1 (Qualifier) Precursor is [M+H]⁺. Fragments are characteristic of the steroid structure.
MRM Transition IS: Q1: 308.5 -> Q3: 114.1 (Quantifier) Precursor is [M+H]⁺ with +5 Da shift from deuterium. Fragment will also shift.
Source Temp. 150°C Optimized for stable spray.
Desolvation Temp. 500°C Efficiently removes solvent from droplets.
Collision Gas Argon

Note: MRM transitions and collision energies must be optimized empirically for the specific instrument being used. The transitions for the IS are predicted based on its structure and should be confirmed by infusion.

Bioanalytical Method Validation (BMV)

Before analyzing study samples, the method must be fully validated according to regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation Guidance. [8]This ensures the data generated is reliable and reproducible.

Table 4: Summary of Key BMV Parameters and Typical Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria [1][9]
Selectivity Ensure no interference from endogenous matrix components. Response in blank samples should be <20% of LLOQ response for the analyte and <5% for the IS.
Accuracy & Precision Determine the closeness of measured values to the nominal value and the degree of scatter. For QCs (except LLOQ), mean accuracy should be within ±15% of nominal, and precision (%CV) should be ≤15%. For LLOQ, both should be within ±20%.
Calibration Curve Demonstrate the relationship between instrument response and concentration. At least 75% of standards must meet ±15% accuracy (±20% at LLOQ). A regression model (e.g., 1/x² weighted linear) should be used.
Matrix Effect Assess the suppression or enhancement of ionization by the biological matrix. The IS-normalized matrix factor should have a %CV ≤15% across different lots of matrix.
Recovery Evaluate the efficiency of the extraction process. Recovery should be consistent and reproducible, though it does not need to be 100% as the IS corrects for losses.

| Stability | Ensure the analyte is stable throughout the sample lifecycle. | Mean concentration of stability QCs must be within ±15% of nominal values (compared to fresh samples). Includes freeze-thaw, bench-top, and long-term stability. |

Conclusion

The method detailed in this application note provides a robust and reliable framework for the quantification of Norethisterone in human plasma. The strategic use of 3β,5α-Tetrahydronorethisterone-d5, a stable isotope-labeled metabolite, as the internal standard is the key to achieving the high levels of accuracy and precision required for regulated bioanalysis. [2]This approach effectively minimizes analytical variability from sample preparation and matrix effects, ensuring data integrity for critical drug development decisions. The protocol, when fully validated, is fit for purpose in pharmacokinetic and clinical studies.

References

  • Benchchem. (n.d.). A Comparative Analysis of the Metabolic Profiles of Norethisterone and Norethisterone Enanthate.
  • Wikipedia. (2024). Norethisterone. Retrieved from [Link]

  • MIMS Indonesia. (n.d.). Norethisterone: Uses & Dosage. Retrieved from [Link]

  • Acute Porphyria Drugs Database. (n.d.). G03AC01 - Norethisterone. Retrieved from [Link]

  • DSpace. (n.d.). Metabolism of norethisterone and norethisterone derivatives in rat HRT target tissues.
  • PubMed. (1994). Simultaneous determination of norethisterone and six metabolites in human plasma by capillary gas chromatography with mass-selective detection. Retrieved from [Link]

  • Benchchem. (n.d.). A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards.
  • PMC. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. Retrieved from [Link]

  • International Journal of Research and Development in Pharmacy and Life Sciences. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Retrieved from [Link]

  • MDPI. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. Retrieved from [Link]

  • Separation Science. (2023). Comparison of sample preparation options for the extraction of a panel of endogenous steroids. Retrieved from [Link]

  • PubMed. (2019). Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012. Retrieved from [Link]

  • World Health Organization. (2022). Notes on the Design of Bioequivalence Study: Norethisterone.
  • Indian Journal of Pharmaceutical Sciences. (2015). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation.
  • Avicenna Journal of Medical and Biomedical Sciences. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review.
  • International Journal of ChemTech Research. (2011). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Benchchem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
  • University of Missouri-St. Louis. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3β,5α-Tetrahydronorethisterone-d5.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • ResearchGate. (2022). Validation of bioanalytical methods - Highlights of FDA's guidance. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 3beta,5alpha-Tetrahydronorethisterone-d5.

Sources

Application Note: High-Sensitivity Quantification of Norethisterone and Reduced Metabolites in Plasma via Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for bioanalytical scientists and researchers involved in the pharmacokinetic (PK) profiling of Norethisterone (NET). It prioritizes field-proven methodologies, regulatory compliance (FDA/EMA), and high-sensitivity mass spectrometry techniques.

Abstract & Introduction

Norethisterone (NET) is a synthetic progestogen widely used in hormonal contraceptives and hormone replacement therapy (HRT).[1][2] While NET itself is the primary active agent, its metabolic profile—specifically the 5


-reduced pathway—is critical for understanding its full pharmacodynamic effect and potential off-target androgenic activity.

Quantifying NET and its metabolites (5


-dihydro-NET and tetrahydro-NET isomers) in plasma is analytically challenging due to:
  • Low Physiological Concentrations: Requiring Lower Limits of Quantification (LLOQ) in the pg/mL range.

  • Structural Similarity: Metabolites are isomers or differ only by degrees of saturation, requiring rigorous chromatographic resolution.

  • Matrix Interference: Endogenous plasma phospholipids can cause significant ion suppression.

This protocol utilizes Isotope Dilution Mass Spectrometry (ID-MS) , the gold standard for quantitative accuracy. By spiking samples with stable isotope-labeled internal standards (SIL-IS) prior to extraction, we compensate for variations in extraction recovery and matrix effects, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.

Metabolic Pathway Context

Understanding the analytes is the first step in method design. NET undergoes irreversible A-ring reduction, similar to testosterone.

NET_Metabolism NET Norethisterone (NET) (MW 298.4) DH_NET 5α-Dihydro-NET (5α-DH-NET) (MW 300.4) NET->DH_NET 5α-Reductase (Irreversible Reduction) TH_NET Tetrahydro-NET (3α,5α-TH-NET) (MW 302.4) DH_NET->TH_NET 3α-HSD (Ketone Reduction)

Figure 1: Primary reductive metabolic pathway of Norethisterone targeted in this assay.

Materials & Reagents

Reference Standards
  • Analytes: Norethisterone, 5

    
    -dihydro-norethisterone, 3
    
    
    
    ,5
    
    
    -tetrahydro-norethisterone (Cerilliant or equivalent).
  • Internal Standards (SIL-IS): Norethisterone-

    
     (NET-
    
    
    
    ) is preferred over
    
    
    labels for cost, though
    
    
    -NET is superior if minimizing isotope effects is critical.
    • Note: Ensure the deuterium label is on a stable position (e.g., the ethyl group or stable ring positions) to prevent back-exchange in acidic solvents.

Solvents & Matrix
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane:Ethyl Acetate (80:20 v/v).

    • Why: These non-polar solvents exclude plasma phospholipids better than protein precipitation (Acetonitrile crash), reducing matrix effects.

  • Mobile Phase: LC-MS grade Water and Methanol (MeOH).

  • Additives: Ammonium Fluoride (0.2 mM) or Formic Acid (0.1%).

    • Expert Insight: Ammonium Fluoride often provides better ionization for neutral steroids in ESI+ than formic acid by enhancing proton transfer efficiency.

Experimental Protocol

Workflow Overview

The method relies on Liquid-Liquid Extraction (LLE) for maximum cleanliness.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (200 µL) IS_Add Add Internal Standard (NET-d6) Sample->IS_Add Extract LLE Extraction (MTBE, 1 mL) IS_Add->Extract Freeze Flash Freeze Aqueous Layer (Dry Ice/Acetone) Extract->Freeze Dry Evaporate Organic Layer (N2 @ 40°C) Freeze->Dry Recon Reconstitute (50:50 MeOH:H2O) Dry->Recon Inject Injection (10 µL) Recon->Inject Sep UPLC Separation (C18 Column) Inject->Sep Detect MS/MS Detection (MRM Mode) Sep->Detect

Figure 2: Step-by-step bioanalytical workflow for NET quantification.[2]

Detailed Sample Preparation
  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Spiking: Add 20 µL of Working IS Solution (NET-

    
    , 5 ng/mL). Vortex for 10 sec.
    
    • Critical: Allow 10 min equilibration for the IS to bind to plasma proteins, mimicking the analyte.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 mins (or shaker plate at 1000 rpm).

  • Phase Separation: Centrifuge at 14,000 x g for 5 mins at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath. Pour the organic (top) supernatant into a clean glass vial.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of MeOH:Water (50:50). Vortex and transfer to LC vial with insert.

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Why: The BEH particle handles high pH if Ammonium Hydroxide is used, and provides excellent peak shape for steroids.

  • Column Temp: 50°C (Improves mass transfer and peak sharpness).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Mobile Phase A: Water + 0.2 mM Ammonium Fluoride.

    • Mobile Phase B: Methanol.[3]

    • Program: 0-0.5 min (40% B); 0.5-4.0 min (Linear to 95% B); 4.0-5.0 min (Hold 95% B); 5.1 min (Re-equilibrate 40% B).

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Mode: Multiple Reaction Monitoring (MRM).[3][4][5][6][7]

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 500°C.

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Type
Norethisterone (NET) 299.2109.13028Quant
299.2231.13022Qual
NET-

(IS)
305.2109.13028Quant
5

-DH-NET
301.2109.1*3230Quant
3

,5

-TH-NET
303.2285.2**3418Quant

*Note on 5


-DH-NET: The 109 fragment is characteristic of the A-ring cleavage. Optimization required per instrument.
**Note on TH-NET: The 285.2 ion represents water loss 

, a common and robust transition for hydroxy-steroids.

Method Validation & Data Analysis

Adhere to FDA Bioanalytical Method Validation Guidance (2018) .

Quantification Strategy

Concentrations are calculated using the Area Ratio :



Plot Ratio vs. Concentration using a Weighted Linear Regression (

)
. The weighting is crucial because steroid variance typically increases with concentration (heteroscedasticity).
Key Validation Parameters
ParameterAcceptance Criteria (FDA)Experimental Approach
Linearity

8 non-zero standards (e.g., 0.05 – 50 ng/mL).
Accuracy ±15% (±20% at LLOQ)5 replicates at LLOQ, Low, Mid, High QC.
Precision CV < 15% (20% at LLOQ)Intra-day and Inter-day assessment.
Matrix Effect IS-normalized Factor ~ 1.0Compare (Analyte in Matrix / IS in Matrix) vs. (Analyte in Solvent / IS in Solvent).
Recovery Consistent across rangeCompare Extracted QC vs. Unextracted Standard.
Troubleshooting Matrix Effects

If you observe significant ion suppression (Matrix Factor < 0.8):

  • Check Phospholipids: Monitor

    
     184 (Phosphatidylcholine head group) to see if it co-elutes with NET.
    
  • Modify Gradient: Adjust the LC gradient to flush phospholipids after the analyte elutes.

  • Switch Solvent: Use Hexane:Ethyl Acetate instead of MTBE to extract fewer polar lipids.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Stanczyk, F. Z., & Roy, S. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception, 42(1), 67-96.
  • Krone, N., et al. (2010). Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations. Journal of Steroid Biochemistry and Molecular Biology.
  • Honma, S., et al. (2010). Simultaneous determination of 12 steroids by isotope dilution liquid chromatography-photospray ionization tandem mass spectrometry. (General principles of ID-LC-MS/MS for steroids).

Sources

Precision Preparation of Deuterated Steroid Internal Standard Stock Solutions for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the accuracy of the data is inextricably linked to the quality of the Internal Standard (IS). Deuterated steroids are the gold standard for correcting matrix effects, recovery losses, and ionization variability.[1] However, they present unique physicochemical challenges—specifically hydrophobic adsorption and Hydrogen/Deuterium (H/D) exchange .[1]

This guide outlines a scientifically rigorous protocol for preparing deuterated steroid stock solutions. Unlike generic preparation guides, this protocol integrates the mechanistic understanding of steroid stability with FDA Bioanalytical Method Validation (BMV) guidelines to ensure data integrity from the very first step.

Scientific Principles & Critical Considerations

Before handling the analytical balance, the analyst must understand the two primary failure modes for deuterated steroid standards: Isotopic Instability and Non-Specific Binding.

The H/D Exchange Mechanism

Not all deuterium labels are created equal.[2] While carbon-bound deuterium (C-D) is generally stable, specific positions on the steroid backbone are susceptible to acid- or base-catalyzed enolization , leading to the loss of the deuterium label to the solvent (back-exchange).

  • Stable Positions: Methyl groups (C-18, C-19) and backbone carbons far from ketones.[1]

  • Risky Positions: Protons alpha to a ketone (e.g., C-2, C-4, and C-6 in Testosterone or Cortisol).[1] In protic solvents (Methanol, Water) with trace acidity/basicity, these can exchange over time.[1]

Critical Rule: If your deuterated standard is labeled at an enolizable position (e.g., Testosterone-d3 at C2, C3, C4), avoid storing in protic solvents (Methanol) for extended periods.[1] Use Acetonitrile (ACN) for stock solutions.

Adsorption Isotherms (The "Stickiness" Problem)

Steroids are lipophilic (High LogP). In high-aqueous environments or low-concentration solutions, they rapidly adsorb to container walls.[1]

  • Glass: Free silanol groups (Si-OH) on borosilicate glass act as binding sites.[1]

  • Polypropylene (PP): While better than untreated glass for some polar analytes, PP causes hydrophobic adsorption of non-polar steroids.[1]

The Solution: Use Silanized (Deactivated) Amber Glass for all stock solutions.

Protocol: Material Selection

ComponentSpecificationRationale
Reference Standard >98% Purity, >99% Isotopic EnrichmentHigh isotopic purity prevents contribution to the native analyte signal (cross-talk).[1]
Primary Solvent LC-MS Grade Acetonitrile (ACN)Aprotic solvent prevents H/D exchange; low UV absorbance; high solubility for most steroids.[1]
Secondary Solvent LC-MS Grade Methanol (MeOH)Alternative for highly polar steroid conjugates (Sulfates/Glucuronides).[1]
Glassware Silanized Amber Vials (Class A)Prevents adsorption (silanization) and photodegradation (amber).[1]
Weighing Semi-Micro Balance (5-place)Required for accurate weighing of small masses (<2 mg).[1]

Experimental Workflow

Decision Logic: Solvent Selection

Use the following logic to determine the optimal solvent for your specific steroid.

SolventSelection Start Select Steroid Structure CheckConj Is it a Conjugate? (Sulfate/Glucuronide) Start->CheckConj CheckLabel Is Deuterium at Enolizable Position? (alpha to ketone) ACN Use Acetonitrile (ACN) CheckLabel->ACN Yes (Risk of Exchange) MeOH Use Methanol (MeOH) CheckLabel->MeOH No (Stable Label) CheckConj->CheckLabel No (Free Steroid) Mix Use 50:50 MeOH:Water CheckConj->Mix Yes

Figure 1: Decision tree for selecting the dissolution solvent to maximize stability and solubility.

Step-by-Step Preparation Protocol
Step 1: Environmental Equilibration
  • Remove the deuterated reference standard vial from the freezer (-20°C or -80°C).

  • Crucial: Allow the vial to reach room temperature in a desiccator (approx. 30-60 mins).

    • Why? Opening a cold vial causes condensation of atmospheric moisture. Water introduces hydrolysis risks and weighing errors.

Step 2: Gravimetric Preparation (Primary Stock)

Target Concentration: 1.0 mg/mL[1]

  • Place a clean, silanized amber volumetric flask (10 mL) or a tared silanized glass vial on the 5-place balance.

  • Tare the balance.

  • Using a clean stainless steel spatula (or anti-static funnels), transfer approximately 1.0 mg of the steroid powder into the vessel.

  • Record the exact mass (e.g., 1.042 mg).

  • Add the appropriate solvent (determined in 4.1) to fill to volume (if using volumetric flask) or add the exact corresponding mass of solvent (if using gravimetric dilution).

    • Expert Tip: Gravimetric dilution (adding solvent by weight) is more accurate than volumetric dilution for small volumes, as it eliminates temperature-dependent volume expansion errors.[1]

    • Calculation:

      
      [1]
      
Step 3: Dissolution & Homogenization
  • Cap the vial tightly with a PTFE-lined cap.

  • Vortex for 30 seconds.

  • Sonicate for 5 minutes at room temperature.

    • Warning: Monitor temperature.[3] Do not let the bath heat up, as this degrades thermally labile steroids (e.g., Aldosterone).[1]

Step 4: Secondary Working Solutions (Spiking Solutions)

Target Concentration: 100 ng/mL - 1000 ng/mL

  • Never spike directly from the 1 mg/mL stock into biological matrix. The high organic content will precipitate proteins immediately, trapping the IS.

  • Perform serial dilutions in the same solvent as the stock.

  • Final Spiking Step: The final working solution (used to spike samples) should contain enough water (e.g., 50:50 MeOH:H2O) to match the sample viscosity only if stability allows. Otherwise, keep it 100% organic and use a small spiking volume (<5% of sample volume).[1]

Validation & Quality Control

Every stock solution must be validated before use in study samples.

The "Old vs. New" Bridge Check

When preparing a new lot of deuterated stock, compare it against the old validated stock.

  • Dilute both Old and New stocks to the instrument working range (e.g., 10 ng/mL).

  • Inject n=6 replicates of each via LC-MS/MS.

  • Acceptance Criteria: The mean area ratio must be within ±5% . If >5%, investigate weighing errors or degradation of the old stock.

Isotopic Purity Check (Blank Contribution)
  • Inject a high concentration of the Deuterated Standard (IS) alone (no native analyte).

  • Monitor the MRM transition of the Native Analyte .

  • Requirement: The signal in the native channel must be <20% of the LLOQ (Lower Limit of Quantitation) of the native assay.

    • Why? Impure IS containing native steroid will artificially inflate your quantitation results.

Storage & Stability

ParameterProtocol
Temperature Store at -20°C (General) or -80°C (Labile steroids like Aldosterone).
Container Amber, Silanized Glass Vials with PTFE-lined screw caps.[1] NO CRIMP CAPS (septum bleed).
Duration Stock (1 mg/mL): 12-24 months. Working Soln (<1 µg/mL): 1-3 months.[1]
Thaw Cycles Limit to <5. Aliquot stocks into small volumes (e.g., 200 µL) to avoid repeated freeze-thaw.

Troubleshooting Workflow

Troubleshooting Problem Issue: Low IS Recovery or High Variation CheckSolubility Check Solution Clarity (Precipitation?) Problem->CheckSolubility CheckContainer Check Container Type (Plastic vs. Glass) CheckSolubility->CheckContainer Clear Action1 Sonicate/Warm Change Solvent CheckSolubility->Action1 Cloudy CheckMatrix Check Matrix Effect (Ion Suppression) CheckContainer->CheckMatrix Using Glass Action2 Switch to Silanized Glass CheckContainer->Action2 Using Plastic Action3 Perform Infusion Post-Column CheckMatrix->Action3

Figure 2: Troubleshooting logic for Internal Standard issues.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. Retrieved from [Link]

  • Waters Corporation. (2023). Do polypropylene vials show less adsorption of biomolecules versus traditional glass vials? Retrieved from [Link]

  • MDPI. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Norethisterone Isomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Co-elution of Norethisterone Isomers in LC-MS

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely facing a critical bottleneck in your steroid analysis: the co-elution of Norethisterone (NET) with its structural isomers—most notably the


-norethisterone (Impurity A)  or the 

-isomer
.

In LC-MS/MS, these compounds are isobaric (


 299.2). They often share identical fragmentation patterns (MRM transitions), rendering mass spectrometry blind to the difference. Separation is not just a preference; it is a chromatographic mandate.[1]

This guide moves beyond standard USP monographs (which often rely on non-MS compatible buffers) to provide a robust, MS-compatible solution. We focus on exploiting


-

interactions
and shape selectivity to resolve these steroid backbones.

Module 1: The Diagnostic Phase

Q: How do I confirm that the "shoulder" on my peak is an isomer and not matrix interference?

A: Matrix effects usually suppress signal or cause tailing, but they rarely create a distinct, isobaric shoulder with a matching MRM ratio.

To diagnose, perform the "Ion Ratio Stability Test" :

  • Monitor two transitions: Quantifier (

    
    ) and Qualifier (
    
    
    
    or similar).
  • Plot the ratio of Qualifier/Quantifier across the peak width.

  • Result: If the ratio is flat, it is a single pure peak. If the ratio "dips" or "ramps" at the shoulder, you have co-eluting isomers with slightly different fragmentation efficiencies.

Module 2: Stationary Phase Selection (The Hardware Fix)

Q: I am using a standard C18 column (USP L1). Why can't I separate the


 isomer? 

A: C18 columns rely almost exclusively on hydrophobic subtraction . Norethisterone and its


 isomer differ only by the position of a double bond. Their hydrophobicity (

) is nearly identical. C18 "sees" them as the same molecule.

The Solution: You must switch to a phase that interacts with the electron density of the steroid rings.

Recommended Phases
Column ChemistryInteraction MechanismSuitability for NET Isomers
C18 (Standard) HydrophobicityPoor. Cannot distinguish double bond positions effectively.
Phenyl-Hexyl Hydrophobicity +

-

Interaction
Excellent. The phenyl ring interacts with the steroid's

electrons.
Biphenyl Enhanced

-

+ Shape Selectivity
Superior. The rigid biphenyl structure offers high steric selectivity for planar vs. bent steroids.
PFP (Pentafluorophenyl) Dipole-Dipole + Shape SelectivityGood. Effective if the isomers have significant electronegative differences.

Application Insight: The


 double bond in Norethisterone creates a conjugated system with the ketone. The 

isomer lacks this conjugation. A Biphenyl or Phenyl-Hexyl column can exploit this difference in electron localization.

Module 3: Mobile Phase Engineering

Q: Should I use Acetonitrile or Methanol?

A: For steroid isomers on Phenyl/Biphenyl columns, Methanol (MeOH) is the mandatory choice.

  • The Mechanism: Acetonitrile contains

    
    -electrons (triple bond C
    
    
    
    N). It competes with the analyte for the
    
    
    -sites on the stationary phase, effectively "masking" the column's selectivity.
  • The Fix: Methanol is a protic solvent without

    
    -electrons. It allows the steroid to interact fully with the phenyl rings on the column.
    

Q: What about pH? A: Norethisterone is neutral in typical LC conditions. However, using Ammonium Fluoride (0.2 mM) or Ammonium Formate can improve peak shape. Avoid high pH (>8) unless using hybrid-particle columns, as it degrades standard silica.

Module 4: Validated Experimental Protocol

This protocol is designed to resolve NET from Impurity A (


) and Impurity B (Norethisterone Enanthate metabolites).
Workflow Diagram

NET_Method_Dev Start Start: Co-elution Detected Check_MP Step 1: Switch Organic Modifier (ACN -> MeOH) Start->Check_MP First Action Check_Col Step 2: Change Stationary Phase (C18 -> Biphenyl/Phenyl-Hexyl) Check_MP->Check_Col Resolution < 1.5 Final_Method Final Method: Biphenyl + MeOH + 40°C Check_MP->Final_Method Resolution > 1.7 (Rare) Optimize_Temp Step 3: Temperature Tuning (Lower Temp = Higher Shape Selectivity) Check_Col->Optimize_Temp Resolution > 1.2 but < 1.5 Optimize_Temp->Final_Method Resolution > 1.7

Figure 1: Decision tree for resolving steroid isomer co-elution. Note the priority of Mobile Phase and Column Chemistry over gradient slope.

The "Golden Standard" Method Parameters
ParameterSettingRationale
Column Biphenyl or Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm or 2.6 µm)Maximizes

-

selectivity.
Mobile Phase A Water + 0.2 mM Ammonium Fluoride (or 0.1% Formic Acid)Fluoride enhances ionization for steroids (negative mode) or neutrals.
Mobile Phase B Methanol (100%)Prevents

-interaction suppression.
Flow Rate 0.3 - 0.4 mL/minOptimal Van Deemter velocity for UPLC.
Gradient 50% B to 75% B over 8 minutesShallow gradient focuses on the hydrophobic region of steroids.
Temperature 35°C - 40°C Lower temperatures often favor steric selectivity over kinetics.
Detection ESI (+) MRM:

Standard transition.

Module 5: Advanced Troubleshooting (FAQ)

Q: I switched to Phenyl-Hexyl, but the peaks are still merging. Now what? A: Check your injection solvent . If you dissolve your sample in 100% Acetonitrile or Methanol, you may be experiencing "solvent strong effect," leading to peak fronting that masks separation.

  • Fix: Reconstitute samples in 20% Methanol / 80% Water. This focuses the analytes at the head of the column.

Q: Can I use UPC


 (SFC) for this? 
A:  Yes. Supercritical Fluid Chromatography (SFC) is exceptionally good for chiral and achiral isomer separations.
  • Condition: Chiralpak IG or IA columns with CO

    
    /Methanol co-solvent often resolve steroid isomers that fail in Reversed-Phase LC.
    

References

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Shimadzu Corporation. (2020). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • United States Pharmacopeia (USP).USP Monograph: Norethindrone Tablets. (Referencing USP L1 and L7 columns).

Sources

Technical Support Center: 3β,5α-Tetrahydronorethisterone-d5 MRM Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent Level: Senior Application Scientist Ticket ID: NET-MET-OPT-001 Subject: Optimization of MRM transitions, Isomer Separation, and Troubleshooting for 3β,5α-Tetrahydronorethisterone-d5.

Executive Summary

You are analyzing 3β,5α-Tetrahydronorethisterone-d5 (3β,5α-THNE-d5) , a deuterated internal standard for the reduced metabolite of Norethisterone.

This molecule presents three distinct analytical challenges:

  • Stereochemical Complexity: It is one of four isomers (3α/3β, 5α/5β). Mass spectrometry alone cannot distinguish these; chromatographic resolution is mandatory.[1]

  • Fragmentation Non-Specificity: Like many saturated steroid structures, the primary fragmentation pathway is the neutral loss of water, which can be noisy in complex matrices.

  • Label Integrity: Depending on the synthesis (e.g., A-ring vs. Ethynyl labeling), fragmentation patterns shift.

This guide provides the protocols to overcome these barriers, ensuring a robust, validated assay.

Part 1: Source & Transition Optimization (The "Filter" Phase)

Q: What are the exact MRM transitions I should use for 3β,5α-THNE-d5?

A: Do not rely on literature values blindly. Deuterium label positions vary by vendor (e.g., 2,2,4,6,6-d5 vs. ethyl-d5). You must validate the transitions using the "Identify & Confirm" protocol below.

Target Properties:

  • Molecular Formula: C20H25D5O2[2][3]

  • Precursor Ion [M+H]+: ~308.2 m/z (Exact mass depends on D-substitution count).

  • Retention Time: ~4.5 - 6.0 min (Method dependent).

Primary Transition (Quantifier)

For saturated 3-hydroxy steroids, the most abundant ion is almost always the loss of water.

  • Transition: 308.2 → 290.2 (Loss of H₂O, -18 Da)

  • Collision Energy (CE): Low to Medium (15–25 eV)

  • Note: While sensitive, this transition is prone to background noise. Good chromatography is essential.

Secondary Transitions (Qualifiers)

To confirm identity, you need a skeletal cleavage fragment.

  • Option A (Common): 308.2 → 113.1 (A-ring fragment, if label is on A-ring).

  • Option B (Deep Fragmentation): 308.2 → 272.2 (Loss of 2x H₂O).

Experimental Protocol: The "Ramp & Scan" Validation

  • Infusion: Infuse 1 µg/mL standard at 10 µL/min into the MS (combined with LC flow at 50% B).

  • Precursor Check: Run a Q1 Scan (300–320 m/z). Confirm the parent ion is 308.2, not 307 or 309 (check for label purity).

  • Product Scan: Run a Product Ion Scan (MS2) of 308.2 with a CE ramp (10–60 eV).

  • Selection: Pick the highest intensity peak for Quant (likely 290) and the second highest distinct peak for Qual.

Part 2: Chromatographic Separation (The "Time" Phase)

Q: I see multiple peaks for my single standard. Why?

A: You are likely seeing epimerization or impurities in your standard. 3β,5α-THNE can interconvert or co-elute with its isomers (3α,5α or 3β,5β). Standard C18 columns often fail to separate these effectively.

Recommendation: Switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase. These phases interact with the π-electrons and rigid planar structure of the steroid, providing shape selectivity that C18 lacks.

Recommended Column Chemistries
ParameterStandard C18Recommended: PFP / Biphenyl
Mechanism Hydrophobicity onlyHydrophobicity + π-π interactions + Shape Selectivity
Isomer Resolution Poor (Co-elution common)Excellent (Baseline separation of α/β epimers)
Mobile Phase B AcetonitrileMethanol (Enhances π-interactions)
Optimized Gradient Protocol (PFP Column)
  • Column: 100 x 2.1 mm, 2.6 µm PFP (e.g., Kinetex PFP or similar).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.2 mM NH₄F for high sensitivity).

  • Mobile Phase B: Methanol (MeOH).[1] Avoid Acetonitrile if possible.

  • Flow Rate: 0.4 mL/min.[4]

Time (min)% BEvent
0.040Initial Hold
1.040Start Ramp
8.075Elution of Isomers
8.198Wash
10.098Hold Wash
10.140Re-equilibration
13.040Ready
Part 3: Visualizing the Workflow

The following diagrams illustrate the logic flow for method development and isomer resolution.

Diagram 1: Method Optimization Logic

MRM_Optimization cluster_Transitions Transition Selection Start Start: 3β,5α-THNE-d5 Standard Q1_Scan Q1 Scan (Confirm Parent m/z 308.2) Start->Q1_Scan MS2_Scan Product Ion Scan (CE Ramp 10-60eV) Q1_Scan->MS2_Scan T1 Identify Quantifier (Likely -H2O: 290.2) MS2_Scan->T1 T2 Identify Qualifier (Skeletal Fragment) MS2_Scan->T2 Chrom_Test Chromatographic Separation Test T1->Chrom_Test T2->Chrom_Test Decision Isomers Resolved? Chrom_Test->Decision Decision->Start No (Change Column) Final Final Method Validation Decision->Final Yes

Caption: Step-by-step workflow for establishing robust MRM transitions and validating chromatographic performance.

Diagram 2: Isomer Resolution Decision Tree

Isomer_Resolution Problem Problem: Co-eluting Peaks (3α,5α vs 3β,5α) Check_MP Current Mobile Phase B? Problem->Check_MP Action_ACN Switch ACN to Methanol (Promotes π-selectivity) Check_MP->Action_ACN Acetonitrile Action_Col Check Column Chemistry Check_MP->Action_Col Methanol Action_ACN->Action_Col C18_Path Using C18? Action_Col->C18_Path C18 PFP_Path Using PFP/Biphenyl? Action_Col->PFP_Path PFP Sol_C18 Replace with PFP/Biphenyl (Required for Steroid Isomers) C18_Path->Sol_C18 Sol_PFP Flatten Gradient (0.5% increase per min) PFP_Path->Sol_PFP

Caption: Troubleshooting logic for separating stereoisomers when multiple peaks are observed.

Part 4: Troubleshooting & FAQs

Q: My signal intensity is low in positive mode. Should I switch to negative mode? A: Generally, no. While some steroids ionize in negative mode, 3β,5α-THNE lacks a phenolic hydroxyl (like Estrogens) or a conjugated ketone (like Testosterone) that aids ionization.

  • Fix 1: Ensure you are using Positive ESI .

  • Fix 2: Add Ammonium Fluoride (0.2 mM) to your aqueous mobile phase. This can boost steroid signal by 5–10x compared to Formic Acid by enhancing ionization efficiency in the source [1].

  • Fix 3: Increase source temperature (TEM) to 500°C+ as reduced steroids are thermally stable and require efficient desolvation.

Q: The d5 Internal Standard peak area is fluctuating between samples. A: This indicates a "Matrix Effect" or "Ion Suppression."

  • Diagnosis: Monitor the Internal Standard (IS) Plot across the run. If the IS drops in patient samples vs. standards, matrix components (phospholipids) are suppressing the signal.

  • Solution:

    • Divert Valve: Send the first 1.5 mins of flow to waste to remove salts/polar interferences.

    • Sample Prep: Switch from Protein Precipitation (PPT) to Supported Liquid Extraction (SLE) or SPE . PPT leaves too many phospholipids that co-elute with steroids [2].

Q: Can I use the same transitions for 3α,5α-THNE? A: Yes, the mass is identical. This is why Chromatography (Part 2) is the only safeguard. You must run a "System Suitability Standard" containing both isomers to prove they are separated at the start of every batch [3].

References
  • Agilent Technologies. (2015). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS.[4][5] (Demonstrates MRM optimization and source parameters for complex mixtures). Link

  • Thermo Fisher Scientific. (2018). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. (Validates the use of Biphenyl/PFP columns for steroid isomer separation over C18). Link

  • National Institutes of Health (PMC). (2021). A Tandem Liquid Chromatography and Tandem Mass Spectrometry (LC/LC-MS/MS) Technique to Separate and Quantify Steroid Isomers.[1][6] (Discusses the necessity of PFP phases for separating steroid isomers). Link

  • EURL-Pesticides. (2013). Validation of MRM pesticides... using three Multiresidue methods. (General guidelines on MRM transition selection and ratio validation). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Norethisterone Metabolite Assays in Accordance with FDA Bioanalytical Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is not merely a regulatory hurdle; it is the cornerstone of reliable pharmacokinetic, toxicokinetic, and bioequivalence data.[1] This guide provides an in-depth comparison of methodologies for the validation of assays for norethisterone and its metabolites, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA). As a synthetic progestin, norethisterone's clinical efficacy and safety are intrinsically linked to its metabolic fate.[2][3] Therefore, the accurate quantification of its metabolites is paramount.

This document will navigate the complexities of assay validation, offering not just procedural steps, but the scientific rationale behind them. We will explore various analytical techniques, with a focus on the gold standard—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provide the necessary data to support informed decisions in your laboratory.[1][2]

The Metabolic Journey of Norethisterone: A Brief Overview

Norethisterone undergoes extensive metabolism, primarily in the liver, through reduction of its A-ring.[4][5] The key enzymes involved are 5α- and 5β-reductases, as well as 3α- and 3β-hydroxysteroid dehydrogenases.[3][4] This results in the formation of several metabolites, with 5α-dihydronorethisterone and various isomers of tetrahydronorethisterone being of significant interest.[3][6] A minor but important pathway involves the aromatization of norethisterone to the potent estrogen, ethinylestradiol.[5] Understanding these pathways is crucial for designing a selective and comprehensive bioanalytical method.

Core Principles of FDA Bioanalytical Method Validation

The FDA's guidance on bioanalytical method validation provides a framework to ensure that an analytical method is suitable for its intended purpose.[1][7] The key parameters that must be thoroughly evaluated are outlined below.[1][8]

Key Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria (for LC-MS/MS)
Selectivity and Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources.
Accuracy and Precision Accuracy refers to the closeness of the measured value to the true value. Precision is the degree of scatter between a series of measurements.Accuracy: Within ±15% of the nominal concentration (±20% at the LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Sensitivity (Lower Limit of Quantification - LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio typically ≥ 5, with accuracy and precision meeting the above criteria.[9]
Calibration Curve A plot of the response versus the concentration of the analyte.A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Recovery The extraction efficiency of an analytical method.While not having a strict acceptance criterion, recovery should be consistent and reproducible.
Matrix Effect The alteration of the analyte's response due to the presence of co-eluting substances from the biological matrix.The CV of the matrix factor across different lots of matrix should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.
Incurred Sample Reanalysis (ISR) Reanalysis of a subset of study samples to assess the reproducibility of the method.For small molecules, at least 67% of the reanalyzed samples should have results within 20% of the original values.[10]

Comparative Analysis of Analytical Methodologies

While various techniques can be employed for the analysis of norethisterone and its metabolites, LC-MS/MS offers unparalleled sensitivity and specificity.[2] Below is a comparison of different sample preparation and analytical approaches.

Sample Preparation Techniques: A Head-to-Head Comparison
TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[5]Simple, fast, and inexpensive.Less clean extracts, potential for significant matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can be selective.More time-consuming, requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[2][11]Provides the cleanest extracts, high recovery, and can be automated.More expensive and requires method development to optimize sorbent and solvents.

Recommendation: For a robust and reliable assay, Solid-Phase Extraction (SPE) is the preferred method for sample clean-up prior to LC-MS/MS analysis of norethisterone metabolites.[2] It effectively minimizes matrix effects, leading to improved accuracy and precision.

LC-MS/MS Method Parameters: A Comparative Overview
ParameterMethod A (Published Literature)Method B (Alternative Approach)Rationale for Preferred Method
Chromatographic Column C18 reverse-phase (e.g., Acquity UPLC BEH C18)[11][12]Phenyl-Hexyl columnC18 columns provide excellent retention and separation for steroids like norethisterone and its metabolites.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient elution)Methanol/Water with Ammonium Fluoride[13]Acetonitrile often provides better peak shape and lower backpressure. Formic acid aids in the ionization of the analytes.
Ionization Mode Positive Electrospray Ionization (ESI+)Atmospheric Pressure Chemical Ionization (APCI)ESI+ is generally more sensitive for the analysis of steroids.
Detection Multiple Reaction Monitoring (MRM)Full ScanMRM provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Detailed Experimental Protocol: A Validated LC-MS/MS Method

This section provides a step-by-step protocol for the quantification of norethisterone and its major metabolites, 5α-dihydronorethisterone and 3α,5α-tetrahydronorethisterone, in human plasma.

Preparation of Standards and Quality Control (QC) Samples
  • Prepare stock solutions of norethisterone, 5α-dihydronorethisterone, 3α,5α-tetrahydronorethisterone, and an internal standard (e.g., Norethisterone-d6) in methanol.

  • Prepare calibration standards and QC samples by spiking appropriate amounts of the stock solutions into drug-free human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 500 µL of plasma, add 25 µL of the internal standard working solution.[2]

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.[2]

  • Load the plasma sample onto the conditioned SPE cartridge.[2]

  • Wash the cartridge with 1 mL of 20% methanol in water.[2]

  • Elute the analytes with 1 mL of acetonitrile.[2]

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[2]

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Data Analysis and Acceptance Criteria
  • Quantify the analytes using the peak area ratio of the analyte to the internal standard.

  • The calibration curve should be linear with a correlation coefficient (r²) of ≥ 0.99.

  • The accuracy and precision of the QC samples must be within the acceptance limits defined by the FDA.

Visualizing the Workflow and Metabolic Pathway

To further clarify the processes, the following diagrams illustrate the bioanalytical validation workflow and the metabolic pathway of norethisterone.

Bioanalytical Method Validation Workflow cluster_Dev Method Development cluster_Val Full Validation cluster_App Method Application Dev Method Development & Optimization Selectivity Selectivity Dev->Selectivity AccuracyPrecision Accuracy & Precision Selectivity->AccuracyPrecision LLOQ Sensitivity (LLOQ) AccuracyPrecision->LLOQ CalCurve Calibration Curve LLOQ->CalCurve Recovery Recovery CalCurve->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability SampleAnalysis Study Sample Analysis Stability->SampleAnalysis ISR Incurred Sample Reanalysis (ISR) SampleAnalysis->ISR

Caption: A flowchart of the FDA-guided bioanalytical method validation process.

Norethisterone Metabolic Pathway Norethisterone Norethisterone Dihydro 5α-Dihydronorethisterone Norethisterone->Dihydro 5α-reductase Ethinylestradiol Ethinylestradiol Norethisterone->Ethinylestradiol Aromatase (CYP19A1) Tetrahydro 3α,5α-Tetrahydronorethisterone Dihydro->Tetrahydro 3α-hydroxysteroid dehydrogenase

Caption: The primary metabolic pathways of norethisterone.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The validation of a bioanalytical method for norethisterone and its metabolites is a meticulous process that demands a deep understanding of both the analytical chemistry and the regulatory landscape. By adhering to the principles outlined in this guide and the referenced FDA guidelines, researchers can develop and implement robust, reliable, and compliant assays. The use of a highly selective and sensitive technique like LC-MS/MS, coupled with a thorough validation package, is essential for generating high-quality data that can confidently support drug development programs.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Wikipedia. Norethisterone. [Link]

  • Blom, M. J., et al. (2001). Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta. Journal of Steroid Biochemistry and Molecular Biology, 78(1), 81-89. [Link]

  • SlideShare. USFDA guidelines for bioanalytical method validation. [Link]

  • PubChem. Norethindrone. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Patel, P., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(1), 25-33. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • NorthEast BioLab. Incurred Sample Reanalysis, ISR Test. [Link]

  • DSpace. CHAPTER 3. [Link]

  • Fast, D. M., et al. (2013). Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 849–859. [Link]

  • Charles River. Incurred Sample Reanalysis. [Link]

  • Lab Manager. (2025). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. [Link]

  • Bioanalysis Zone. (2014). Incurred sample reanalysis: background, evolution and implementation, with specific consideration for ligand-binding assays. [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Ganesan, M., et al. (2010). VALIDATION OF LC-MS/MS METHOD FOR THE QUANTIFICATION OF Norethindrone. PharmacologyOnLine, 3, 161-168. [Link]

  • PubMed. (1995). Simultaneous determination of norethisterone and six metabolites in human plasma by capillary gas chromatography with mass-selective detection. Journal of Chromatography B: Biomedical Sciences and Applications, 667(2), 235-245. [Link]

  • Al-Dhubiab, B. E. (2015). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Tropical Journal of Pharmaceutical Research, 14(1), 143-149. [Link]

  • MDPI. (2022). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites, 12(12), 1188. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). A new validated stability indicating UPLC-MS/MS method for the estimation of Norethindrone in human plasma. [Link]

  • ResearchGate. (2015). A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2020). A New Validated Spectrophotometric Method for the Estimation of Norethisterone in Bulk and Pharmaceutical Dosage Form. [Link]

  • ResearchGate. (2017). METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE ACETATE ASSAY AND ITS RELATED IMPURITIES IN API AND PHARMACEUTICAL FORMULATION. [Link]

Sources

Internal Standard Selection for Norethisterone: d3 vs. d5 Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of d5-Norethisterone versus d3-Norethisterone as internal standards (IS) for LC-MS/MS bioanalysis.

Executive Summary

In the quantitative analysis of Norethisterone (NET) by LC-MS/MS, the choice between d3-NET and d5-NET (or the commercially prevalent d6-NET ) is a trade-off between isotopic fidelity and chromatographic co-elution .[1]

  • d3-NET offers superior chromatographic overlap with the analyte, minimizing differential matrix effects, but suffers from significant reverse cross-talk (contribution of the analyte’s M+3 isotope to the IS channel) at high concentrations.

  • d5-NET eliminates cross-talk entirely due to the +5 Da mass shift, ensuring linearity across wide dynamic ranges, but exhibits a measurable deuterium isotope effect , resulting in a retention time (RT) shift that can decouple the IS from the analyte in sharp suppression zones.

Verdict: For high-sensitivity, wide-dynamic-range assays (e.g., pharmacokinetic profiling), d5-NET (or d6) is the superior choice to prevent non-linear calibration at the Upper Limit of Quantification (ULOQ).[1] d3-NET is reserved for assays with narrow calibration ranges where perfect co-elution is critical.[1]

Mechanistic Comparison: The Science of Selection

The "Cross-Talk" Phenomenon (Isotopic Interference)

The most critical failure mode in steroid analysis is the contribution of the native analyte's natural isotopes to the internal standard's MRM channel.

  • Norethisterone Formula: C

    
    H
    
    
    
    O
    
    
    (Monoisotopic Mass: ~298.19 Da)[1]
  • The d3 Risk: The d3-IS is monitored at M+3 (~301.2 Da).[1] The native analyte naturally produces an M+3 isotope signal due to the random distribution of

    
    C and 
    
    
    
    O.[1]
    • Calculation: For a C

      
       molecule, the M+3 abundance is approximately 0.1–0.2%  of the parent peak.[1]
      
    • Impact: If your ULOQ is 100 ng/mL and your IS concentration is 1 ng/mL, the M+3 signal from the analyte contributes ~0.2 ng/mL equivalent to the IS channel. This is a 20% error , causing the IS response to appear artificially high and the calculated concentration to drop (quadratic curvature).

  • The d5 Solution: The M+5 isotope abundance of natural Norethisterone is negligible (<0.001%).[1] d5-NET allows for "absolute" spectral separation, permitting higher ULOQs without interference.[1]

Chromatographic Deuterium Isotope Effect

Deuterium (D) is slightly more hydrophilic than Hydrogen (H) because the C-D bond is shorter and has a lower zero-point energy, reducing the molar volume and lipophilicity.[1]

  • Result: Deuterated standards elute earlier than the native analyte on Reverse Phase (C18) columns.

  • d3-NET: Exhibits a minimal shift (typically <0.05 min), ensuring the IS experiences the exact same matrix suppression/enhancement as the analyte.

  • d5-NET: Exhibits a larger shift (typically 0.1–0.2 min).[1] In complex matrices (e.g., urine, plasma), a sharp phospholipid peak eluting between the d5 and d0 peaks could suppress one but not the other, invalidating the IS correction.

Visualization of Mechanisms

Diagram 1: Isotopic Interference Logic

This diagram illustrates why d3 fails at high concentrations while d5 remains robust.[1]

IsotopeInterference Analyte Analyte (NET) High Conc. (ULOQ) NaturalIso Natural Isotopes (13C, 18O) Analyte->NaturalIso M3_Signal M+3 Signal (~0.2% Abundance) NaturalIso->M3_Signal Significant M5_Signal M+5 Signal (Negligible) NaturalIso->M5_Signal None IS_d3 d3-IS Channel (Interference!) M3_Signal->IS_d3 Cross-talk IS_d5 d5-IS Channel (Clean Baseline) M5_Signal->IS_d5 No Overlap

Caption: Figure 1. Isotopic contribution of native Norethisterone to d3 and d5 internal standard channels. Red path indicates data integrity risk.[1]

Experimental Validation Protocols

To objectively select the correct IS for your assay, perform these two self-validating experiments.

Protocol A: The "Reverse Cross-Talk" Challenge

Objective: Quantify the interference of the analyte on the IS channel.

  • Prepare Samples:

    • Blank: Mobile phase only.[1]

    • Zero: Blank matrix + IS (d3 or d5) at working concentration.

    • ULOQ (No IS): Blank matrix spiked with Analyte at ULOQ (e.g., 50 ng/mL) without Internal Standard.

  • LC-MS/MS Method:

    • Inject the ULOQ (No IS) sample.[1]

    • Monitor the MRM transitions for the Internal Standard (e.g., 302.2 -> 112.1 for d3).

  • Calculation:

    
    [1]
    
  • Acceptance Criteria: Interference must be < 5% of the IS response.

    • Expected Result: d3 often fails this at high ULOQ; d5 passes.

Protocol B: Retention Time Shift & Matrix Mapping

Objective: Determine if the isotope effect compromises matrix compensation.

  • Setup: Post-column infusion setup.

    • Infuse the Analyte (NET) continuously into the MS source via a T-junction.[1]

    • Inject a "Blank Matrix" sample through the LC column.[1]

  • Observation:

    • Monitor the baseline of the infused NET. You will see "dips" (suppression) and "peaks" (enhancement) caused by eluting matrix components.[1]

  • Overlay:

    • Inject your IS (d3 and d5) separately.[1]

    • Overlay the IS chromatograms on the suppression map.

  • Decision:

    • If d5 elutes inside a suppression zone where the Analyte is outside, d5 is rejected .[1]

Comparative Data Summary

Featured3-Norethisteroned5-Norethisterone (or d6)Impact on Data
Mass Shift +3 Da+5 Dad5 is safer. +3 Da risks overlap with natural

C isotopes of the analyte.[1]
RT Shift (C18) Negligible (< 2 sec)Moderate (5–12 sec)d3 is safer. d5 risks separation from analyte peak.[1]
Cross-Talk High risk at ULOQZero riskd3 causes non-linear (quadratic) calibration curves.[1]
Cost/Availability Moderate / CommonHigh / Specializedd6 is the standard commercial alternative to d5.[1]
Blank Response Often higherCleand5 provides lower Lower Limit of Quantitation (LLOQ).[1]

Decision Logic: When to use which?

DecisionTree Start Select IS for NET Range Is Dynamic Range Wide? (> 3 orders of magnitude) Start->Range d5_Path Use d5/d6-NET Range->d5_Path Yes (High ULOQ) d3_Path Use d3-NET Range->d3_Path No (Low ULOQ) Check_RT Check RT Shift d5_Path->Check_RT Validation Step Check_RT->d5_Path Co-elution OK Check_RT->d3_Path Separation > 0.1 min

Caption: Figure 2. Decision matrix for selecting Internal Standards based on assay requirements.

Field Note: Commercial Availability

While the prompt specifies d5 , it is crucial to note that Norethisterone-d6 is the industry-standard "high mass shift" product available from major vendors (e.g., Sigma-Aldrich, Cerilliant).[1] d6 shares the same performance characteristics as d5 (zero cross-talk, measurable RT shift) and should be treated as the functional equivalent in this guide.[1]

References

  • Stanczyk, F. Z., & Clarke, N. J. (2010).[1] Advantages and challenges of mass spectrometry assays for steroid hormones.[1] Journal of Steroid Biochemistry and Molecular Biology.[1]

  • Wenkui, L., et al. (2005).[1] Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography B. [1]

  • Wang, S., & Cyronak, M. (2013).[1] Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? AAPS Journal.[1]

  • Chiron AS. (2020).[1] Why do toxicologists need an internal standard? Comparison of d3 vs C13.

Sources

Norethisterone Analysis: The Cross-Reactivity Trap vs. LC-MS/MS Specificity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Bioanalytical Scientists

Executive Summary

In pharmacokinetic (PK) and drug development studies involving norethisterone (NET), the choice of analytical platform is not merely a matter of cost or throughput—it is a determinant of data validity. While immunoassays (IA) offer speed, they are prone to significant positive bias (often 30–50%) due to the structural homology of NET metabolites, particularly 5


-reduced derivatives.

This guide objectively compares the limitations of antibody-based detection against the specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It provides the mechanistic basis for cross-reactivity, a validated LC-MS/MS protocol, and the specific MRM transitions required to isolate NET from its metabolic noise.

The Biochemical Challenge: Why Antibodies Fail

Norethisterone is a synthetic 19-nortestosterone derivative. Its metabolism creates a "molecular minefield" for immunoassays because the metabolites retain the core steroid scaffold that antibodies typically target.

The Metabolic Cascade

NET undergoes extensive hepatic metabolism. The primary pathways involve the reduction of the


 double bond and the C3 ketone.
  • 5

    
    -Reduction:  Conversion to 5
    
    
    
    -dihydro-norethisterone (5
    
    
    -NET).
  • Aromatization: A small but clinically significant fraction is converted to Ethinylestradiol (EE).

The structural similarity between NET and 5


-NET is the primary source of analytical error. Most antibodies raised against NET target the A-ring enone structure. When this ring is reduced, the steric change is often insufficient to prevent antibody binding, yet the biological activity and mass of the molecule have changed.

NET_Metabolism NET Norethisterone (NET) [m/z 299] FiveAlpha 5α-dihydro-NET [m/z 301] (Primary Interferent) NET->FiveAlpha 5α-reductase (+2 Da) EE Ethinylestradiol (EE) [Aromatization] NET->EE Aromatase (CYP19A1) TH_NET Tetrahydro-NET [m/z 303] FiveAlpha->TH_NET 3α/β-HSD (+2 Da)

Figure 1: Metabolic pathways of Norethisterone showing mass shifts. The 5


-reduced metabolite is the primary cause of immunoassay cross-reactivity.
The Immunoassay Pitfall: Mechanism & Data

Immunoassays (ELISA, RIA) rely on the binding affinity of an antibody to an antigen. The "Specificity" of an assay is defined by its ability to ignore structural analogs.

The Cross-Reactivity Mechanism

Commercial antibodies for NET are typically polyclonal or monoclonal antibodies raised against a NET-bovine serum albumin (BSA) conjugate.

  • The Flaw: If the conjugation chemistry links the steroid to the protein via the D-ring (e.g., C17), the A-ring remains exposed as the primary epitope.

  • The Result: Metabolites with modified A-rings (like 5

    
    -NET) still bind to the antibody.
    
  • The Consequence: The signal detected is the sum of NET + Metabolites, leading to overestimation .

Comparative Performance Data

The following table illustrates the typical divergence between methods. Note that while LC-MS/MS distinguishes analytes by Mass-to-Charge ratio (m/z), IA lumps them together.

FeatureImmunoassay (ELISA/RIA)LC-MS/MS (Triple Quad)
Analyte Specificity Low. Cross-reacts with 5

-NET and 5

-NET.
High. Separates by retention time and m/z.
Quantification Basis Antibody-Antigen binding affinity.Ion counting of specific mass fragments.
Typical Bias +30% to +50% (Overestimation).< 5% (Accuracy defined by calibrators).
LLOQ (Sensitivity) ~50–100 pg/mL (Matrix dependent).10–50 pg/mL (Optimized).
Throughput High (Batch processing).Moderate (Serial injection).
Major Risk False peaks in PK curves; dosing errors.Ion suppression (Matrix effects).

Critical Insight: In studies involving postmenopausal women or low-dose contraceptives, the concentration of metabolites can exceed the parent drug. Using IA in these contexts renders the data scientifically indefensible.

The LC-MS/MS Solution: Specificity by Design

Liquid Chromatography-Tandem Mass Spectrometry eliminates cross-reactivity by filtering molecules based on two independent physical properties:

  • Hydrophobicity (LC): 5

    
    -NET elutes at a different time than NET due to the saturation of the A-ring.
    
  • Mass (MS/MS): NET (299.2) and 5

    
    -NET (301.[1]2) have distinct precursor ions.
    
Validated MRM Transitions

To set up a robust method, use the following Multiple Reaction Monitoring (MRM) transitions. These values are derived from standard positive electrospray ionization (ESI+) protocols.

AnalytePrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (eV)
Norethisterone 299.2 [M+H]

109.1 Quantifier30–35
213.1Qualifier20–25
Norethisterone-d6 (IS) 305.2 [M+H]

109.1Quantifier30–35
5

-dihydro-NET
301.2 [M+H]

245.1Quantifier20
Validated Experimental Protocol

This protocol is designed for human plasma.[1][2][3][4] It utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects (ion suppression) common in steroid analysis.

Reagents
  • Internal Standard (IS): Norethisterone-d6 (100 ng/mL in Methanol).[1]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (90:10).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow Diagram

Workflow Sample Plasma Sample (200-500 µL) IS_Add Add Internal Standard (NET-d6) Sample->IS_Add Extract Liquid-Liquid Extraction (MTBE, Vortex 5 min) IS_Add->Extract Sep Phase Separation (Freeze/Centrifuge) Extract->Sep Dry Evaporate Organic Layer (N2 stream @ 40°C) Sep->Dry Recon Reconstitute (50% MeOH) Dry->Recon Inject Inject to LC-MS/MS (C18 Column) Recon->Inject

Figure 2: Sample preparation workflow ensuring removal of interfering proteins and phospholipids.

Step-by-Step Methodology
  • Preparation: Aliquot 200 µL of plasma into a glass tube. Add 20 µL of Internal Standard working solution.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to partition the steroid into the organic phase.

  • Separation: Centrifuge at 3,000 x g for 5 minutes. Freeze the aqueous (bottom) layer in a dry ice/acetone bath.

  • Transfer: Decant the organic (top) layer into a clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (50:50 A:B). Vortex well.

  • LC Separation: Inject 10 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 4 minutes.

    • Flow Rate: 0.4 mL/min.

Conclusion

For drug development and rigorous clinical research, immunoassays are insufficient for norethisterone quantification due to the high prevalence of cross-reacting 5


-reduced metabolites. The resulting positive bias can obscure true pharmacokinetic profiles. LC-MS/MS, utilizing the MRM transition 299.2 

109.1, provides the necessary specificity to distinguish the parent drug from its metabolic byproducts, ensuring data integrity.
References
  • Stanczyk, F. Z., & Clarke, N. J. (2010).[6] Advantages and challenges of mass spectrometry assays for steroid hormones. Journal of Steroid Biochemistry and Molecular Biology.

  • Keevil, B. G. (2016). LC-MS/MS analysis of steroids in the clinical laboratory. Clinical Biochemistry.

  • Faupel-Badger, J. M., et al. (2010).[7] Comparison of Liquid Chromatography-Tandem Mass Spectrometry, RIA, and ELISA Methods for Measurement of Urinary Estrogens. Cancer Epidemiology, Biomarkers & Prevention.[8][9]

  • Ganesan, M., et al. (2010). Validation of LC-MS/MS Method for the Quantification of Norethindrone in Human Plasma. PharmacologyOnLine.

  • Braselton, W. E., et al. (1977). Identification of metabolites of norethisterone in human plasma by gas chromatography-mass spectrometry. Journal of Steroid Biochemistry.

Sources

Linearity and Limit of Detection: A Technical Guide for 3β,5α-Tetrahydronorethisterone-d5 Applications

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Bioanalytical Scientists, Toxicologists, and Drug Metabolism Researchers

Executive Summary

In the quantitative analysis of Norethisterone (NET) and its metabolites, the choice of internal standard (IS) is the single most critical factor determining assay robustness. 3β,5α-Tetrahydronorethisterone-d5 (3β,5α-THNE-d5) represents the gold-standard stable isotope-labeled IS for the quantification of the specific reduced metabolite 3β,5α-Tetrahydronorethisterone.

This guide details the linearity and limit of detection (LOD) characteristics associated with this compound. Unlike generic internal standards (e.g., Norethisterone-d6), the d5-labeled metabolite provides exact retention time matching and ionization tracking for the specific 3β,5α-isomer, effectively nullifying matrix effects in complex biological matrices like urine and plasma.

Technical Profile & Mechanism

To understand the performance metrics, one must first understand the physicochemical behavior of the analyte in the LC-MS/MS environment.

Chemical Identity[1][2]
  • Analyte: 3β,5α-Tetrahydronorethisterone (3β,5α-THNE)

  • Internal Standard: 3β,5α-Tetrahydronorethisterone-d5

  • CAS Number (Unlabeled): 6424-05-1[1]

  • Molecular Weight: 302.45 (Unlabeled) vs. ~307.48 (d5-labeled)

  • Chemical Structure: A reduced steroid lacking the 3-keto-4-ene conjugation of the parent Norethisterone. This results in lower ionization efficiency in ESI+, often requiring specific mobile phase additives (e.g., Ammonium Fluoride) or derivatization for ultra-trace detection.

MS/MS Transitions (Representative)

The following transitions are typically monitored in Positive Electrospray Ionization (ESI+) mode. Note that reduced steroids often exhibit water loss


 as a dominant mechanism.
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
3β,5α-THNE 303.2

285.2 (

)
2050
3β,5α-THNE 303.2

267.2 (

)
3550
3β,5α-THNE-d5 308.2

290.2 (

)
2050

Comparative Performance Analysis

The primary value of 3β,5α-THNE-d5 is demonstrated when comparing its performance against alternative calibration strategies. The data below synthesizes typical validation results from bioanalytical assays in human urine.

Table 1: Linearity and Sensitivity Comparison
MetricMethod A: External Calibration Method B: Analog IS (e.g., Norgestrel) Method C: 3β,5α-THNE-d5 (Matched IS)
Linearity (

)
0.985 - 0.9900.992 - 0.995> 0.999
Dynamic Range 1.0 – 100 ng/mL0.5 – 100 ng/mL0.1 – 200 ng/mL
Matrix Effect (%CV) > 25% (Suppression)10 - 15%< 5% (Compensated)
Limit of Detection (LOD) 0.5 ng/mL0.2 ng/mL0.05 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL0.5 ng/mL0.1 ng/mL

Expert Insight:

  • Linearity Extension: The d5-IS extends the lower end of the linear range. In Method A, ion suppression at low concentrations causes signal dropout. The d5-IS suffers the exact same suppression, maintaining the analyte-to-IS ratio constant and preserving linearity down to 0.1 ng/mL.

  • LOD Improvement: While the IS does not physically increase the analyte signal, it reduces the "noise" of variability. By stabilizing the baseline and correcting for injection-to-injection variance, the Signal-to-Noise (S/N) ratio improves, effectively lowering the statistical LOD.

Validated Experimental Protocol

To achieve the Linearity and LOD metrics cited above, the following protocol is recommended. This workflow minimizes isobaric interference from other Norethisterone metabolites (e.g., 3α,5α-THNE).

Reagents
  • Stock Solution: 1 mg/mL 3β,5α-THNE-d5 in Methanol.

  • Working IS Solution: 100 ng/mL in 50:50 Methanol:Water.

Step-by-Step Workflow
  • Sample Preparation (Hydrolysis):

    • To 200 µL Urine, add 50 µL β-Glucuronidase enzyme buffer.

    • Incubate at 55°C for 2 hours (Essential to measure total metabolite).

    • CRITICAL: Add 20 µL of 3β,5α-THNE-d5 Working Solution after hydrolysis but before extraction to correct for extraction losses.

  • Solid Phase Extraction (SPE):

    • Condition HLB cartridge with 1 mL MeOH, then 1 mL Water.

    • Load hydrolyzed sample.

    • Wash with 1 mL 5% Methanol (Removes salts/proteins).

    • Elute with 1 mL 100% Acetonitrile.

    • Evaporate to dryness and reconstitute in 100 µL Mobile Phase.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.2 mM Ammonium Fluoride in Water (Enhances ionization for neutral steroids).

    • Mobile Phase B: Methanol.[2]

    • Gradient: 40% B to 90% B over 5 minutes.

Visualization of Analytical Workflow

The following diagram illustrates the critical control points where the d5-IS preserves data integrity.

G cluster_0 Matrix Effect Compensation Zone Sample Biological Sample (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase) Sample->Hydrolysis Deconjugation IS_Add Add Internal Standard (3β,5α-THNE-d5) Hydrolysis->IS_Add normalization SPE Solid Phase Extraction (HLB Cartridge) IS_Add->SPE Matrix Correction Starts LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Co-elution Data Quantification (Ratio: Analyte/d5-IS) LCMS->Data Linearity > 0.999

Figure 1: Analytical workflow highlighting the "Matrix Effect Compensation Zone" where the d5-IS actively corrects for recovery loss and ionization suppression, ensuring high linearity.

Definitions & Calculations

To validate the LOD/LOQ in your own laboratory, use the following standard calculations:

  • Response Ratio (

    
    ): 
    
    
    
    
  • Limit of Detection (LOD):

    
    
    Where 
    
    
    
    is the standard deviation of the y-intercepts of regression lines and
    
    
    is the slope of the calibration curve.
  • Linearity Assessment: Plot

    
     vs. Concentration. A weighted linear regression (
    
    
    
    or
    
    
    ) is required due to the wide dynamic range (heteroscedasticity).

References

  • National Institutes of Health (NIH). (2020). Determination of hormones in human urine by ultra-high-performance liquid chromatography/triple-quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry.[3] Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3β,5α-Tetrahydronorethisterone-d5 Reference Standard (CAS 122605-89-4).[4] Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Handling of 3β,5α-Tetrahydronorethisterone-d5: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of deuterated analogues of hormonally active compounds, such as 3β,5α-Tetrahydronorethisterone-d5, into research and development pipelines necessitates a robust understanding of their handling requirements. As a deuterated metabolite of the potent progestin Norethindrone, this compound warrants a comprehensive safety strategy that prioritizes personnel protection and environmental integrity. This guide provides essential, in-depth information on the personal protective equipment (PPE) and operational plans for the safe handling and disposal of 3β,5α-Tetrahydronorethisterone-d5.

Understanding the Hazard: A Foundation for Safety

The deuteration of the molecule does not alter its fundamental chemical properties in a way that would diminish its biological potency. Therefore, all handling procedures must be approached with the assumption that the compound is biologically active and potentially hazardous.

Core Principles of Protection: A Multi-Layered Approach

The safe handling of potent compounds like 3β,5α-Tetrahydronorethisterone-d5 relies on a multi-layered approach that combines engineering controls, administrative controls, and personal protective equipment. This guide focuses on the critical role of PPE as the final barrier between the researcher and the chemical hazard.

Engineering Controls: The First Line of Defense

Whenever possible, the handling of 3β,5α-Tetrahydronorethisterone-d5 should occur within a dedicated and controlled environment. The following engineering controls are paramount:

  • Containment Systems: For all manipulations of the solid compound, such as weighing and aliquoting, the use of a barrier isolator or a powder containment hood is strongly recommended.[3][4] These systems provide a physical barrier and operate under negative pressure to prevent the escape of airborne particles.

  • Ventilation: A certified chemical fume hood is the minimum requirement for preparing solutions of the compound.[5] The airflow within the laboratory should be designed to be single-pass to avoid cross-contamination.[4]

Personal Protective Equipment (PPE): Your Essential Safeguard

The selection and correct use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling 3β,5α-Tetrahydronorethisterone-d5, with explanations for each selection.

PPE ComponentSpecifications and Rationale
Respiratory Protection Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is the recommended choice, especially when working outside of a containment system or during procedures with a high risk of aerosolization.[6][7] A PAPR provides a higher protection factor than a standard N95 respirator and offers enhanced comfort for extended use. In the absence of a PAPR, a well-fitted half-mask or full-face respirator with P100 cartridges is a viable alternative.
Hand Protection Double Gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon any suspected contamination. Nitrile provides good resistance to a wide range of chemicals. For prolonged operations, consider a more robust glove material like neoprene or butyl rubber for the outer layer.
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards are essential to protect against splashes and airborne particles. When there is a significant splash risk, a full-face shield should be worn in addition to goggles.[8]
Body Protection A disposable, solid-front, back-tying gown made of a low-permeability fabric is required. This gown should have long sleeves with tight-fitting cuffs. For operations with a higher risk of contamination, a disposable coverall may be necessary. Lab coats should not be taken out of the laboratory to prevent the spread of contamination.
Foot Protection Closed-toe shoes made of a non-porous material are required. Disposable shoe covers should be worn in designated potent compound handling areas and removed before exiting.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for ensuring consistent and safe handling practices. The following workflow outlines the key steps from preparation to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Containment Area prep_ppe->prep_area weigh Weigh Compound in Isolator prep_area->weigh Transfer Compound dissolve Prepare Stock Solution in Fume Hood weigh->dissolve decon_surfaces Decontaminate Surfaces dissolve->decon_surfaces After Experiment decon_equipment Decontaminate Equipment decon_surfaces->decon_equipment dispose_waste Segregate and Dispose of Waste decon_equipment->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe Final Step wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1: Workflow for the safe handling of 3β,5α-Tetrahydronorethisterone-d5.
Decontamination and Disposal Plan

Effective decontamination and proper waste disposal are critical to prevent secondary exposure and environmental contamination.

Decontamination:

  • Surface Decontamination: All surfaces and equipment within the containment area should be decontaminated after each use. A validated cleaning procedure should be in place. This may involve an initial wipe with a surfactant-based cleaner, followed by a solvent rinse (e.g., ethanol or isopropanol), and a final wipe with water.

  • Equipment Decontamination: All non-disposable equipment should be thoroughly decontaminated before being removed from the designated handling area.

Disposal:

  • Waste Segregation: All waste generated from handling 3β,5α-Tetrahydronorethisterone-d5 must be treated as hazardous waste. This includes gloves, gowns, shoe covers, weighing papers, and any contaminated labware.

  • Solid Waste: All solid waste should be placed in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Disposal Method: The disposal of hormonal and steroid-based compounds should be carried out through a licensed hazardous waste disposal service, with high-temperature incineration being the preferred method.[9] Landfilling should only be considered if incineration is not available and must be done in an engineered sanitary landfill.[10]

Conclusion: A Culture of Safety

The safe handling of potent deuterated compounds like 3β,5α-Tetrahydronorethisterone-d5 is not merely about following a set of rules; it is about fostering a deeply ingrained culture of safety. By understanding the potential hazards, implementing robust engineering controls, and diligently using the appropriate personal protective equipment, researchers can confidently and responsibly advance their scientific endeavors while ensuring their own safety and the protection of the environment. Continuous training and adherence to established protocols are the cornerstones of this safety-conscious approach.

References

  • Freund-Vector. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
  • Esco Pharma. (2017, September 25).
  • ChemicalBook.
  • Allergan plc. (2019, July 16).
  • Cayman Chemical. (2025, December 19).
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • MedChemExpress. (2025, September 9).
  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
  • Cleanchem Laboratories.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. Review on Drug Waste Management.
  • Santa Cruz Biotechnology, Inc. (2021, January 18).
  • Fisher Scientific. (2016, March 31).
  • MedChemExpress. (2025, October 11).
  • Water Purific
  • Pharmaffiliates. CAS No : 122605-89-4 | Product Name : 3β,5α-Tetrahydronorethisterone-d5.
  • Lab Manager. (2020, September 8).
  • MDPI. (2025, June 10).
  • Sigma-Aldrich. (2025, April 28).
  • ResearchGate. (2025, October 10). (PDF)
  • enviolet.
  • Avalere Health. Safe Disposal of Unused Controlled Substances.
  • EPA. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • USP. (2025, February 28). Assessment of risk USP 800: Strategies for handling hazardous drugs safely.
  • Specific Waste Industries. (2025, August 19). Controlled Substance Disposal: 6 Safe Disposal Methods.
  • World Health Organization. (2006, May 17). Guidelines for the safe disposal of expired drugs.
  • EPA. Method 1698: Steroids and Hormones in Water, Soil, Sediment, and Biosolids by HRGC/HRMS.
  • Nuaire. (2019, December 1). How to Perform a Hazardous Drug Risk Assessment in the Compounding Pharmacy.
  • Pharmacy Purchasing & Products. (2023, May 30). Protect Workers During Nonsterile Hazardous Drug Compounding: Yes, the Risks are Real!.
  • ResearchGate. (2025, October 22). Important considerations for the utilisation of methanolysis in steroid analysis | Request PDF.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.